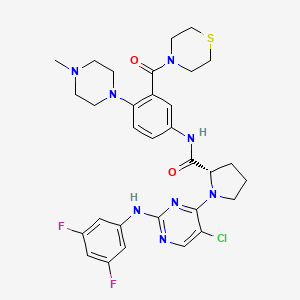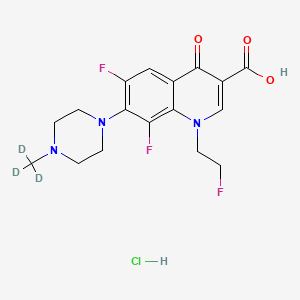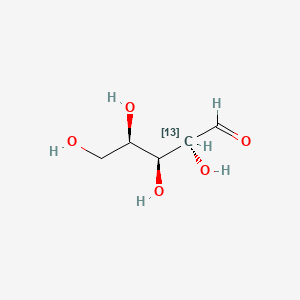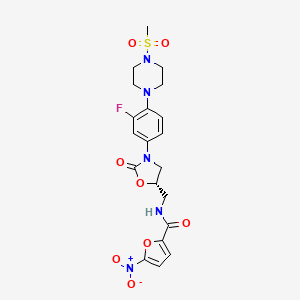
TREM2 agonist-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TREM2 agonist-2 is an orally active and potent myeloid triggered receptor 2 agonist. It is primarily studied for its potential in treating neurodegenerative diseases, particularly Alzheimer’s disease . The compound engages the triggering receptor expressed on myeloid cells-2, which plays a crucial role in the immune response and neuroinflammation.
Chemical Reactions Analysis
TREM2 agonist-2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
TREM2 agonist-2 has a wide range of scientific research applications. In the field of neurodegenerative diseases, it is used to study the role of TREM2 in Alzheimer’s disease and other related conditions. The compound has been shown to promote the activation of microglia, which are immune cells in the brain, and enhance their ability to clear amyloid-beta plaques, a hallmark of Alzheimer’s disease . Additionally, this compound is used in cancer research to investigate its potential as an immunomodulatory agent. It has shown promising results in enhancing the immune response and promoting the maturation of dendritic cells .
Mechanism of Action
TREM2 agonist-2 exerts its effects by binding to the triggering receptor expressed on myeloid cells-2. This binding initiates a signaling cascade that involves the activation of several molecular pathways, including the SYK-NFAT axis. The activation of these pathways leads to the maturation and activation of immune cells, such as microglia and dendritic cells . In the context of neurodegenerative diseases, this compound enhances the ability of microglia to clear amyloid-beta plaques and reduce neuroinflammation .
Comparison with Similar Compounds
TREM2 agonist-2 is unique in its ability to specifically target the triggering receptor expressed on myeloid cells-2. Similar compounds include other TREM2 agonists, such as Sulfavant A and monoclonal antibodies targeting TREM2 . These compounds also engage TREM2 and promote immune cell activation, but they may differ in their molecular structure, binding affinity, and specific effects on immune cells. For example, Sulfavant A is a synthetic small molecule that binds to TREM2 and initiates an unconventional maturation of dendritic cells .
Properties
Molecular Formula |
C24H23ClFN5O |
|---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
5-(4-chloro-2-fluorophenyl)-2,3-dimethyl-7-[(2R,4S)-2-(1-methylpyrazol-4-yl)oxan-4-yl]pyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C24H23ClFN5O/c1-13-14(2)29-24-21(28-13)10-20(30-23(24)18-5-4-17(25)9-19(18)26)15-6-7-32-22(8-15)16-11-27-31(3)12-16/h4-5,9-12,15,22H,6-8H2,1-3H3/t15-,22+/m0/s1 |
InChI Key |
DGBQOJDFECEEKU-OYHNWAKOSA-N |
Isomeric SMILES |
CC1=NC2=CC(=NC(=C2N=C1C)C3=C(C=C(C=C3)Cl)F)[C@H]4CCO[C@H](C4)C5=CN(N=C5)C |
Canonical SMILES |
CC1=NC2=CC(=NC(=C2N=C1C)C3=C(C=C(C=C3)Cl)F)C4CCOC(C4)C5=CN(N=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12397721.png)



![(E)-3-(2-ethoxyphenyl)-N-[2-(6-methyl-1H-benzimidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B12397736.png)




![[8-L-arginine] deaminovasopressin](/img/structure/B12397766.png)

